molecular formula C24H21N7OS B332042 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide

2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide

Cat. No.: B332042
M. Wt: 455.5 g/mol
InChI Key: OKMREVODULMODP-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide is a complex organic compound that features a combination of benzotriazole, triazole, and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole and triazole intermediates, followed by their coupling with the naphthalene derivative.

    Preparation of Benzotriazole Intermediate: Benzotriazole is synthesized by the reaction of o-phenylenediamine with sodium nitrite in acidic conditions.

    Preparation of Triazole Intermediate: The triazole ring is formed by the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.

    Coupling Reaction: The benzotriazole and triazole intermediates are then coupled using a suitable linker, such as a sulfanyl group, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, alcohols

    Substitution Products: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as corrosion inhibitors, UV filters, or components in photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole and triazole rings can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole Derivatives: These compounds share the benzotriazole moiety and exhibit similar properties, such as corrosion inhibition and biological activity.

    Triazole Derivatives: Compounds with triazole rings are known for their antifungal and antimicrobial properties.

    Naphthalene Derivatives: These compounds are used in various industrial applications, including dyes and pharmaceuticals.

Uniqueness

The uniqueness of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-naphthyl)acetamide lies in its combination of three distinct moieties, each contributing to its overall properties. This combination allows for a wide range of applications and makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H21N7OS

Molecular Weight

455.5 g/mol

IUPAC Name

2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H21N7OS/c1-2-14-30-22(15-31-21-13-6-5-11-20(21)26-29-31)27-28-24(30)33-16-23(32)25-19-12-7-9-17-8-3-4-10-18(17)19/h2-13H,1,14-16H2,(H,25,32)

InChI Key

OKMREVODULMODP-UHFFFAOYSA-N

SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CN4C5=CC=CC=C5N=N4

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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